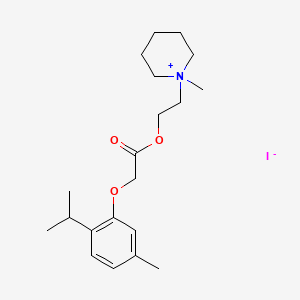silane CAS No. 24379-49-5](/img/structure/B14690547.png)
[Diazo(phenyl)methyl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [diazo(trimethylsilyl)methyl]-: is an organosilicon compound with the formula (C₆H₅)CHN₂Si(CH₃)₃. It is classified as a diazo compound and is used in organic chemistry as a reagent. This compound is known for its stability compared to other diazo compounds, making it a safer alternative for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene, [diazo(trimethylsilyl)methyl]- can be synthesized by treating (trimethylsilyl)methylmagnesium chloride with diphenyl phosphorazidate . The reaction typically occurs in an inert atmosphere to prevent any unwanted side reactions. The product is then purified through distillation or recrystallization.
Industrial Production Methods: While specific industrial production methods for Benzene, [diazo(trimethylsilyl)methyl]- are not widely documented, the synthesis generally follows the laboratory preparation methods. The use of large-scale reactors and continuous flow systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
Cyclopropanation: It can be used to form cyclopropane rings by reacting with alkenes.
Homologation: The compound is used in the homologation of carboxylic acids via the Arndt-Eistert synthesis.
Common Reagents and Conditions:
Methylation: Carboxylic acids, methanol, and Benzene, [diazo(trimethylsilyl)methyl]- in an inert solvent.
Cyclopropanation: Alkenes and Benzene, [diazo(trimethylsilyl)methyl]- in the presence of a catalyst.
Homologation: Carboxylic acids and Benzene, [diazo(trimethylsilyl)methyl]- under acidic conditions.
Major Products:
Methyl Esters: From the methylation of carboxylic acids.
Cyclopropanes: From the cyclopropanation of alkenes.
Extended Carboxylic Acids: From the homologation reactions.
Scientific Research Applications
Chemistry: Benzene, [diazo(trimethylsilyl)methyl]- is widely used in organic synthesis for the preparation of various esters and cyclopropane derivatives .
Biology and Medicine: The compound’s ability to modify carboxylic acids makes it useful in the synthesis of biologically active molecules and pharmaceuticals .
Industry: In the industrial sector, Benzene, [diazo(trimethylsilyl)methyl]- is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action for Benzene, [diazo(trimethylsilyl)methyl]- involves the generation of a diazonium ion, which then undergoes nucleophilic substitution or addition reactions . The compound’s stability is attributed to the trimethylsilyl group, which provides steric hindrance and reduces the reactivity of the diazo group.
Comparison with Similar Compounds
Diazomethane (CH₂N₂): A highly reactive and explosive diazo compound used for similar methylation reactions.
Trimethylsilyldiazomethane: A safer alternative to diazomethane with similar reactivity but reduced explosiveness.
Uniqueness: Benzene, [diazo(trimethylsilyl)methyl]- is unique due to its enhanced stability and safety profile compared to other diazo compounds. The presence of the benzene ring also allows for additional functionalization and reactivity, making it a versatile reagent in organic synthesis.
Properties
CAS No. |
24379-49-5 |
|---|---|
Molecular Formula |
C10H14N2Si |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
[diazo(phenyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C10H14N2Si/c1-13(2,3)10(12-11)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
KOGAYBSSWLTXNA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=[N+]=[N-])C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


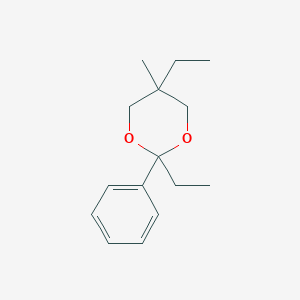
![Ethanol, 2,2'-[[3-(trimethoxysilyl)propyl]imino]bis-](/img/structure/B14690468.png)
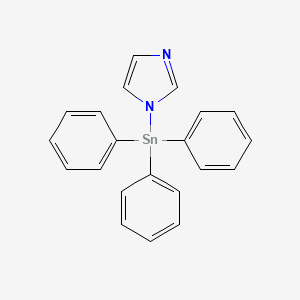
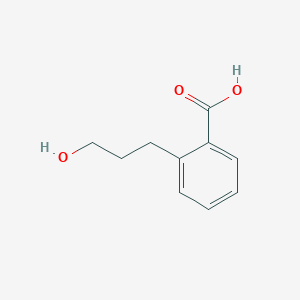


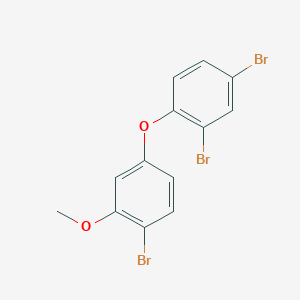
![2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14690497.png)
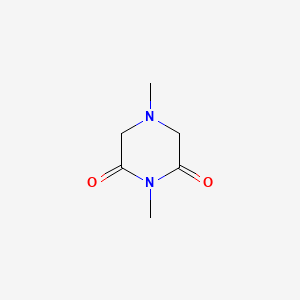
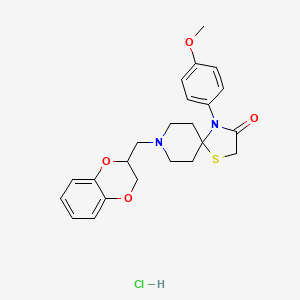
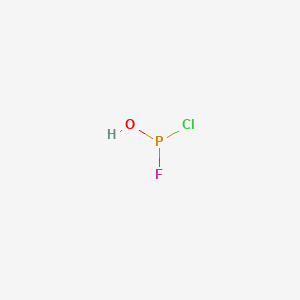
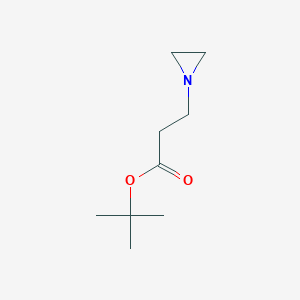
![5-{[4-(3,3-Dimethyloxiran-2-yl)butan-2-yl]oxy}-2H-1,3-benzodioxole](/img/structure/B14690535.png)
